molecular formula C28H55NO14 B1193750 Boc-NH-PEG10-CH2CH2COOH

Boc-NH-PEG10-CH2CH2COOH

Cat. No.: B1193750
M. Wt: 629.7 g/mol
InChI Key: POILRVKYUGIPHY-UHFFFAOYSA-N
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Description

Boc-NH-PEG10-CH2CH2COOH is a heterobifunctional polyethylene glycol (PEG) derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at one terminus and a carboxylic acid group at the other. The PEG spacer comprises 10 ethylene glycol units, conferring high hydrophilicity, biocompatibility, and resistance to nonspecific protein adsorption. This compound is widely used in bioconjugation, peptide/protein modification, and drug delivery systems due to its dual functionality .

Properties

Molecular Formula

C28H55NO14

Molecular Weight

629.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C28H55NO14/c1-28(2,3)43-27(32)29-5-7-34-9-11-36-13-15-38-17-19-40-21-23-42-25-24-41-22-20-39-18-16-37-14-12-35-10-8-33-6-4-26(30)31/h4-25H2,1-3H3,(H,29,32)(H,30,31)

InChI Key

POILRVKYUGIPHY-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

t-Boc-N-amido-PEG10-acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-NH-PEG10-CH2CH2COOH is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Boc-NH-PEG10-CH2CH2COOH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Boc-NH-PEG10-CH2CH2COOH exerts its effects through the formation of stable amide bonds and the deprotection of the Boc group to yield free amines. These reactions facilitate the modification of biomolecules and the synthesis of complex compounds. The PEG spacer enhances solubility and stability, making it an effective linker in various applications .

Comparison with Similar Compounds

Key Properties:

  • CAS No.: 2410598-01-3
  • Molecular Formula: C28H55NO14
  • Molecular Weight : 629.7 g/mol
  • Purity : ≥95%
  • Storage : -20°C under inert conditions .

The Boc group is cleavable under mild acidic conditions (e.g., trifluoroacetic acid), yielding a free amine for subsequent reactions. The carboxylic acid can be activated (e.g., via EDC or HATU) to form stable amide bonds with primary amines, enabling controlled conjugation strategies .

Comparison with Similar Compounds

This section compares Boc-NH-PEG10-CH2CH2COOH with structurally related PEG derivatives, focusing on PEG chain length, protecting groups, functional termini, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS No. PEG Units Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications References
This compound 2410598-01-3 10 C28H55NO14 629.7 Boc-amine, carboxylic acid Bioconjugation, controlled drug release
Fmoc-NH-PEG10-CH2CH2COOH 2101563-45-3 10 C38H57NO14 751.86 Fmoc-amine, carboxylic acid Solid-phase peptide synthesis
Boc-NH-PEG12-CH2CH2COOH 1415981-79-1 12 C32H63NO16 717.85 Boc-amine, carboxylic acid Long-spacer conjugates, nanomaterials
NH2-PEG10K-COOH N/A ~227 Variable ~10,000 Free amine, carboxylic acid Surface functionalization, hydrogels
Boc-NH-PEG11-C2-acid N/A 11 C30H59NO15 685.8 Boc-amine, carboxylic acid Antibody-drug conjugates

Impact of PEG Chain Length

  • Shorter Chains (PEG5–PEG8) : Offer reduced steric hindrance and faster reaction kinetics but lower solubility in aqueous media. Example: Boc-NH-PEG5-CH2CH2COOH (MW 497.58) is suited for small-molecule modifications .
  • Longer Chains (PEG10–PEG12) : this compound balances solubility and spacing, making it ideal for protein-drug conjugates. Boc-NH-PEG12-CH2CH2COOH provides extended spacing for bulky payloads but may compromise cellular uptake due to increased hydrodynamic radius .

Protecting Group Comparison

  • Boc vs. Fmoc :
    • Boc : Acid-labile (e.g., TFA), compatible with base-sensitive substrates. Preferred for in vivo applications due to mild deprotection conditions .
    • Fmoc : Base-labile (e.g., piperidine), widely used in solid-phase synthesis but unsuitable for acid-sensitive systems .

Functional Group Reactivity

  • Carboxylic Acid vs. NHS Ester :
    • This compound requires activation (e.g., EDC) for amine coupling, enabling precise control over reaction timing.
    • NHS ester derivatives (e.g., Boc-NH-PEG11-C2-NHS) react spontaneously with amines, reducing step complexity but risking premature hydrolysis .

Solubility and Stability

  • This compound exhibits superior solubility in polar solvents (e.g., DMSO, water) compared to shorter PEG analogs. However, PEG12 derivatives may show marginally better solubility due to increased hydration .
  • Stability: Boc-protected amines are stable under neutral and basic conditions, whereas Fmoc derivatives degrade in acidic environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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